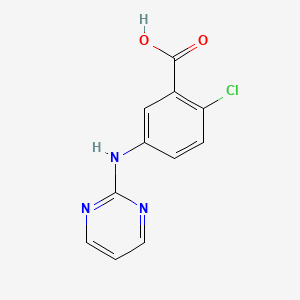

2-Chloro-5-(pyrimidin-2-ylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

- Design and Synthesis of Protein Kinase CK2 Inhibitors : A study found that derivatives of 4-aminothieno[2,3-d]pyrimidine, including compounds structurally related to 2-Chloro-5-(pyrimidin-2-ylamino)benzoic acid, acted as ATP-competitive CK2 inhibitors. These compounds exhibited significant inhibitory activity, suggesting their potential in kinase inhibition research (Ostrynska et al., 2016).

Synthesis Optimization

- Condition Optimization for Synthesis : Research on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a structurally similar compound, highlighted the importance of optimizing conditions for efficient and high-yield synthesis. This study offers insights into methodologies that could be applicable to this compound synthesis (Fei Liu et al., 2020).

Heterocyclic Compound Synthesis

- Synthesis of Tetrazole Derivatives : A research project included the synthesis of heterocyclic compounds starting from 2-(pyrimidin-2-ylamino)acetohydrazide, which is conceptually similar to this compound. This study may provide valuable information for the synthesis and application of related pyrimidine derivatives (S. A. Alsahib & Ruaa M. Dhedan, 2021).

Solvent-Free Synthesis Methods

- Regioselective Synthesis Under Solvent-Free Conditions : The study on the synthesis of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids using a solvent-free method may offer insights into novel, environmentally friendly synthesis techniques that could be adapted for this compound (J. Quiroga et al., 2007).

Development of New Synthesis Approaches

- New Synthesis Approach for Pyrimidin-2-yl Benzoic Acids : A new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids, including compounds similar to this compound, was developed. This could potentially enhance the efficiency of synthesizing such compounds (O. Hordiyenko et al., 2020).

Anticonvulsant Activity Evaluation

- Evaluation of Anticonvulsant Activity : Though not directly on this compound, a study evaluated the anticonvulsant activity of related pyrimidine derivatives, indicating the potential medical applications of such compounds (Karan Deep Singh Puri et al., 2012).

Propiedades

IUPAC Name |

2-chloro-5-(pyrimidin-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-9-3-2-7(6-8(9)10(16)17)15-11-13-4-1-5-14-11/h1-6H,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXDSXDFBPGMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)

![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)